molecular formula C12H10ClN B8759207 5-Chloro-2-(4-methylphenyl)pyridine CAS No. 669770-63-2

5-Chloro-2-(4-methylphenyl)pyridine

Cat. No. B8759207
M. Wt: 203.67 g/mol
InChI Key: WJKQDBJZUXOSBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-(4-methylphenyl)pyridine is a useful research compound. Its molecular formula is C12H10ClN and its molecular weight is 203.67 g/mol. The purity is usually 95%.
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properties

CAS RN

669770-63-2

Product Name

5-Chloro-2-(4-methylphenyl)pyridine

Molecular Formula

C12H10ClN

Molecular Weight

203.67 g/mol

IUPAC Name

5-chloro-2-(4-methylphenyl)pyridine

InChI

InChI=1S/C12H10ClN/c1-9-2-4-10(5-3-9)12-7-6-11(13)8-14-12/h2-8H,1H3

InChI Key

WJKQDBJZUXOSBB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Bromine (18.0 ml, 353.7 mmol) is slowly added to a soln. of 2-amino-5-chloropyridine (15.0 g, 116.7 mmol) in 47% aq. HBr (75.0 ml) at −10° C. An aq. soln. of NaNO2 (28.1 g, 407.3 mmol) is slowly added. The mixture is stirred for 1 h at −10 to −5° C., then for 1 h at 5° C. The mixture is neutralised with 5M aq. NaOH soln. maintaining the temperature below 25° C. The precipitate is filtered and recrystallized from pentane to give 2-bromo-5-chloropyridine. 2-Bromo-5-chloropyridine (5.0 g, 26.0 mmol), p-tolylboronic acid (4.0 g, 29.4 mmol) and tetrakis(triphenylphosphine)palladium (1.44 g, 1.2 mmol) are dissolved in toluene:EtOH 9:1 (1375 ml). A 2M aq. Na2CO3 soln. (62.5 ml) is added to the reaction mixture. The mixture is stirred at 90° C. for 24 h, cooled to rt and filtered over celite. The toluene layer is separated and washed with brine. The aq. layers are extracted with AcOEt. The combined organic extracts are dried over MgSO4 and filtered. The filtrate is evaporated to give a brown solid which is purified by FC (silica gel, eluent toluene) to give 5-chloro-2-p-tolyl-pyridine. (R)-3-Quinuclidinol (2.97 g, 23.4 mmol) is added to a suspension of NaH (0.96 g of a 60% dispersion in mineral oil, 22.8 mmol) in DMF (90 ml). The mixture is stirred for 1 h at rt. 5-Chloro-2-p-tolyl-pyridine (4.00 g, 19.6 mmol) is added and the mixture is heated for 135 h at 135° C. The reaction mixture is diluted with toluene and washed with 1 M aq. NaOH soln. and brine. The aq. layers are re-extracted with toluene (3×). The combined organic extracts are dried over MgSO4 and filtered. The filtrate is evaporated to give a brown oil which is purified by FC (silica gel, eluents: AcOEt, then AcOEt/MeOH/NEt3 87:10:3) and recrystallized from CH3CN to give (R)-3-(6-p-tolyl-pyridin-3-yloxy)-1-aza-bicyclo[2.2.2]octane; mp ° C.: 110-112; [α]Drt=+21.2° (0.50, MeOH), M+H+ 295.2.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
toluene EtOH
Quantity
1375 mL
Type
solvent
Reaction Step One
Quantity
1.44 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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